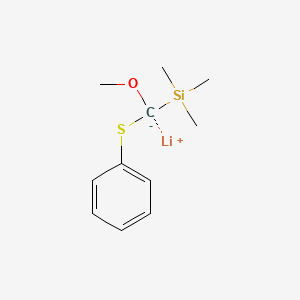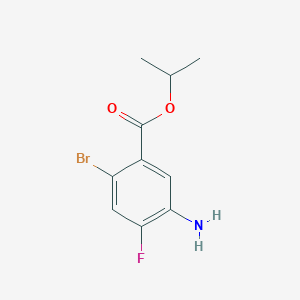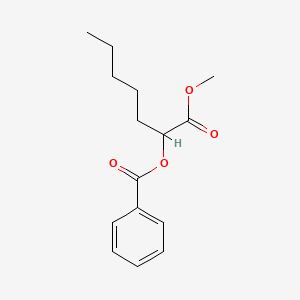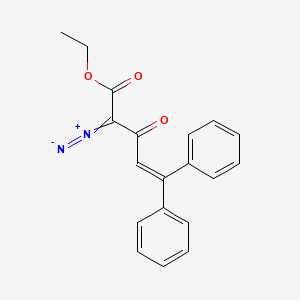
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a diphenylpenta-dienone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) to convert the amine into the corresponding diazonium salt. The ethoxy group is introduced through an etherification reaction, and the diphenylpenta-dienone structure is formed via a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization processes, where the amine precursor is treated with nitrous acid under controlled conditions. The reaction is typically carried out in a solvent such as water or an alcohol, and the product is isolated through crystallization or extraction techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the oxidation state of the central carbon atoms changes.
Condensation Reactions: The compound can participate in condensation reactions to form larger molecular structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides, hydroxides, and amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate involves its interaction with various molecular targets and pathways. The diazonium group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Diazonio-5-ethoxy-5-oxo-1-penten-2-olate: A similar compound with a slightly different structure, which may exhibit different reactivity and applications.
4-Diazonio-5-ethoxy-5-oxo-1,1-diphenylpenta-1,3-dien-3-olate: Another related compound with variations in the substituents and overall structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
89861-33-6 |
|---|---|
Formule moléculaire |
C19H16N2O3 |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
ethyl 2-diazo-3-oxo-5,5-diphenylpent-4-enoate |
InChI |
InChI=1S/C19H16N2O3/c1-2-24-19(23)18(21-20)17(22)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3 |
Clé InChI |
PAZVMYBHJFTJFW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[N+]=[N-])C(=O)C=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


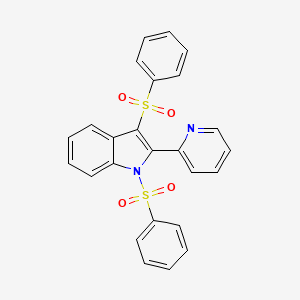
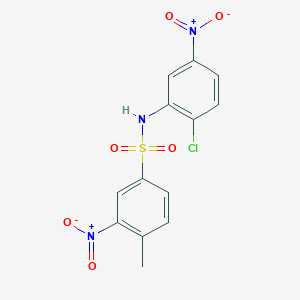
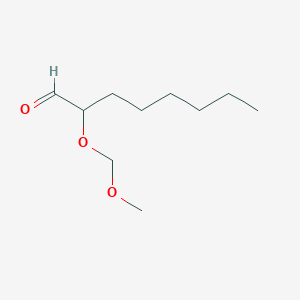
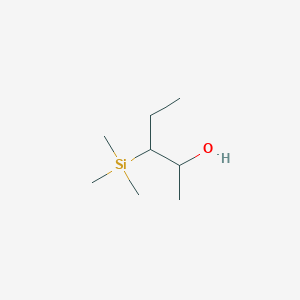
![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
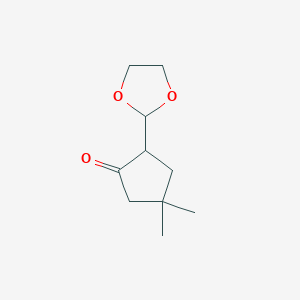
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
